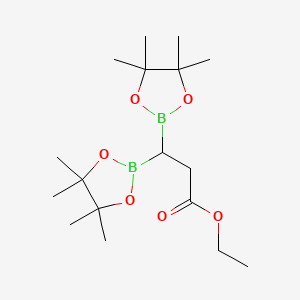

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a chemical compound with the molecular formula C17H32B2O6 . It is related to the class of compounds known as boronic acids and derivatives .

Molecular Structure Analysis

The molecular structure of Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is complex due to the presence of boron atoms and oxygen atoms forming a cyclic structure with carbon atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Palladium-Catalyzed Borylation : Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of aryl bromides, demonstrating the effectiveness of this method in introducing boronate ester functionalities into aromatic compounds. This process is particularly noted for its efficiency in borylating aryl bromides with sulfonyl groups, highlighting the versatility of boronic esters derived from ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate in organic synthesis (Takagi & Yamakawa, 2013).

Polyfluorene Synthesis : Zhang, Liu, and Cao (2008) reported on the development of a water-soluble carboxylated polyfluorene synthesized through Suzuki coupling reactions involving monomers derived from ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate. This polymer demonstrates significant potential in sensing applications due to its fluorescence quenching capabilities in response to cationic quenchers and various proteins (Zhang, Liu, & Cao, 2008).

Material Science Applications

Electron Transport Materials : Xiangdong et al. (2017) developed an efficient synthesis route for electron transport materials (ETMs) using ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate as a key intermediate. This synthesis pathway is notable for its practicality and efficiency, offering a scalable method for producing ETMs critical for electronic and photonic applications (Xiangdong et al., 2017).

Conjugated Polymers for Semiconducting Applications : Kawashima et al. (2013) utilized ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate derivatives for the synthesis of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers. These materials demonstrate high performance as semiconducting polymers, underscoring the compound's value in the development of advanced electronic materials (Kawashima et al., 2013).

Propiedades

IUPAC Name |

ethyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32B2O6/c1-10-21-13(20)11-12(18-22-14(2,3)15(4,5)23-18)19-24-16(6,7)17(8,9)25-19/h12H,10-11H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZPOJPSTJNGNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32B2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2399249.png)

![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)

![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)

![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)

![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)

![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)